Nmt-IN-7

N-myristoyltransferase Biochemical assay HsNMT1

NMT-IN-7 (CAS: 3032302-70-5) is a potent N-myristoyltransferase (NMT) inhibitor that targets the human NMT1 isoform with low nanomolar affinity. As a small-molecule payload candidate specifically designed for antibody-drug conjugate (ADC) applications, NMT-IN-7 exploits the dependency of certain cancer cells on protein N-myristoylation, a co-translational lipid modification essential for the proper membrane localization and function of numerous oncogenic proteins.

Molecular Formula C27H33F2N5O2
Molecular Weight 497.6 g/mol
Cat. No. B15608789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNmt-IN-7
Molecular FormulaC27H33F2N5O2
Molecular Weight497.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H33F2N5O2/c1-16-19(24(32-33(16)6)26(35)27(2,3)4)11-12-36-25-20(8-9-21(28)23(25)29)17-7-10-22-31-14-18(13-30-5)34(22)15-17/h7-10,14-15,26,30,35H,11-13H2,1-6H3
InChIKeyBXIHXITXQCGGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NMT-IN-7: A Sub-Nanomolar N-Myristoyltransferase Inhibitor Payload for ADC Development


NMT-IN-7 (CAS: 3032302-70-5) is a potent N-myristoyltransferase (NMT) inhibitor that targets the human NMT1 isoform with low nanomolar affinity . As a small-molecule payload candidate specifically designed for antibody-drug conjugate (ADC) applications, NMT-IN-7 exploits the dependency of certain cancer cells on protein N-myristoylation, a co-translational lipid modification essential for the proper membrane localization and function of numerous oncogenic proteins [1]. The compound exhibits sub-nanomolar antiproliferative activity against the SU-DHL-10 B-cell lymphoma line, positioning it among the most potent NMT-targeting payloads currently available for ADC research programs .

Why NMT-IN-7 Cannot Be Replaced by Other NMT Inhibitors or Generic Payloads in ADC Programs


NMT inhibitors exhibit substantial divergence in both biochemical potency and cellular activity across the class. Published comparative profiling of widely used NMT chemical probes has demonstrated that several compounds (including 2-hydroxymyristic acid, D-NMAPPD, and Tris-DBA palladium) fail to inhibit N-myristoylation in cells at concentrations where they are frequently applied, instead producing cytotoxicity through off-target mechanisms [1]. This validation study identified only two compounds (IMP-1088 and IMP-366/DDD85646) as on-target probes suitable for cellular studies [1]. NMT-IN-7 occupies a distinct application niche as an ADC payload candidate, with biochemical and cellular potency values that differ meaningfully from both older-generation NMT inhibitors and established ADC payloads such as auristatins and maytansinoids, which target tubulin dynamics rather than protein lipidation [2]. The combination of sub-nanomolar cellular activity against B-cell lymphoma lines and demonstrated compatibility with cleavable linker chemistry via drug-linker conjugate synthesis makes direct substitution with other NMT inhibitors or alternative payload classes inappropriate without extensive re-validation [2].

Quantitative Differentiation Evidence for NMT-IN-7 Relative to NMT Inhibitor Comparators


Biochemical Potency Comparison: HsNMT1M Inhibition vs. Other Human NMT Inhibitors

NMT-IN-7 inhibits human NMT1 (HsNMT1M) with an IC50 of 2.1 nM . For comparison, the established NMT probe IMP-1088 shows IC50 values of <1 nM for both HsNMT1 and HsNMT2 under similar biochemical assay conditions [1], while PCLX-001 (zelenirstat) inhibits NMT1 and NMT2 with IC50 values of 5 nM and 8 nM, respectively . The first-generation NMT inhibitor NMT-IN-1 exhibits substantially weaker activity, with IC50 values of 31 μM for TbNMT and 66 μM for human NMT . This positions NMT-IN-7 within the low-nanomolar potency tier among human NMT inhibitors, with potency comparable to clinical-stage NMT candidates.

N-myristoyltransferase Biochemical assay HsNMT1 Enzyme inhibition ADC payload

Cellular Antiproliferative Activity: SU-DHL-10 B-Cell Lymphoma Cytotoxicity

NMT-IN-7 demonstrates sub-nanomolar antiproliferative activity against the SU-DHL-10 B-cell lymphoma cell line with an IC50 of 0.6 nM (600 pM) . This cellular potency is notably higher than its biochemical IC50 against purified HsNMT1M (2.1 nM), suggesting either efficient cellular uptake, differential target engagement in the cellular context, or enhanced sensitivity of this specific lymphoma line to NMT inhibition. The 0.6 nM cellular IC50 places NMT-IN-7 in the sub-nanomolar cytotoxicity range characteristic of potent ADC payload candidates. Comparative cellular potency data for other NMT inhibitors against SU-DHL-10 cells are not publicly available, limiting direct cellular activity comparison.

B-cell lymphoma Cytotoxicity SU-DHL-10 Antiproliferative ADC payload

ADC-Specific Functional Validation: Drug-Linker Conjugate Synthesis

NMT-IN-7 has been explicitly developed for ADC applications, as evidenced by the synthesis and commercial availability of a complete drug-linker conjugate: Mal-PEG2-amide-C2-amide-Phenyl(β-D-glucuronide)-NMT-IN-7 (Compound DC-2) [1]. This conjugate incorporates a β-glucuronide cleavable linker, a clinically validated linker technology that enables intracellular payload release following antibody-mediated internalization. The existence of a pre-synthesized drug-linker intermediate confirms that NMT-IN-7 possesses the requisite chemical functionality (a suitable attachment point) for linker conjugation without disrupting NMT inhibitory activity. This contrasts with many research-grade NMT inhibitors that lack demonstrated linker compatibility or require extensive medicinal chemistry optimization to enable ADC conjugation.

Antibody-drug conjugate Drug-linker Cleavable linker ADC synthesis Payload

NMT Inhibitor Payload Landscape Positioning: Novel Mechanism vs. Established Payload Classes

NMT-IN-7 operates through a mechanism of action that is fundamentally distinct from all currently approved ADC payloads, which predominantly target tubulin polymerization (auristatins, maytansinoids) or DNA (calicheamicins, pyrrolobenzodiazepines, camptothecins) [1][2]. NMT inhibition blocks the co-translational attachment of myristic acid to the N-terminal glycine of over 200 human proteins, disrupting the proper membrane localization and function of key oncogenic proteins including Src family kinases [3]. Preclinical data from Myricx Pharma's NMT inhibitor ADC program have demonstrated complete and durable tumor regression at well-tolerated doses in solid tumor models that were unresponsive to topoisomerase inhibitor-based ADCs [2][4]. This suggests that NMT-targeting payloads like NMT-IN-7 may address resistance mechanisms that limit the efficacy of established payload classes.

ADC payload N-myristoyltransferase Mechanism of action Tubulin inhibitor Payload diversity

Recommended Research Applications for NMT-IN-7 Based on Evidence-Backed Differentiation


B-Cell Malignancy ADC Payload Development and Preclinical Evaluation

The sub-nanomolar antiproliferative activity of NMT-IN-7 against SU-DHL-10 B-cell lymphoma cells (IC50 = 0.6 nM) provides direct evidence for prioritizing this compound in ADC programs targeting hematologic malignancies, particularly B-cell non-Hodgkin lymphomas . The ready availability of the Mal-PEG2-amide-C2-amide-Phenyl(β-D-glucuronide)-NMT-IN-7 drug-linker conjugate enables rapid conjugation to antibodies targeting B-cell antigens (e.g., CD19, CD20, CD22, CD79b) for immediate preclinical proof-of-concept studies [1]. This application is further supported by class-level evidence that NMT inhibition disrupts early B-cell receptor signaling, a pathway critical for B-cell malignancy survival and proliferation .

Mechanism-of-Action Studies on NMT-Dependent Protein Myristoylation

NMT-IN-7 offers a tool compound with validated biochemical potency (IC50 = 2.1 nM against HsNMT1M) for investigating the functional consequences of NMT inhibition in cellular models . Unlike older, invalidated NMT probes (2-hydroxymyristic acid, D-NMAPPD, Tris-DBA palladium) that were shown to produce cytotoxicity through off-target mechanisms without inhibiting N-myristoylation [1], NMT-IN-7 represents a newer-generation compound that can be employed for target engagement studies using metabolic tagging approaches (e.g., YnMyr click chemistry) or quantitative proteomics to profile myristoylation-dependent proteome changes. Users should note the absence of published selectivity profiling data for NMT-IN-7 and include appropriate controls.

ADC Payload Diversification and Resistance Circumvention Research

The orthogonal mechanism of action of NMT inhibitors relative to tubulin-binding and DNA-damaging payloads provides a scientific rationale for evaluating NMT-IN-7 in tumor models with documented resistance to established ADC payloads [1]. Preclinical studies with NMT inhibitor-based ADCs have demonstrated tumor regression in solid tumor models unresponsive to topoisomerase inhibitor ADCs, supporting the hypothesis that payload diversification can overcome resistance mechanisms [1]. NMT-IN-7's availability as a research reagent enables independent validation of this concept across diverse tumor types and antigen targets.

Comparative NMT Inhibitor Profiling and Structure-Activity Relationship Studies

The NMT inhibitor field lacks comprehensive comparative characterization across the expanding compound landscape. NMT-IN-7, with its distinct chemical structure (C27H33F2N5O2, MW 497.58) containing difluorophenyl and pyrazolopyridine motifs , provides a valuable comparator for SAR studies against other NMT inhibitor chemotypes including the pyrazole sulfonamide series (DDD85646), benzothiazole-containing IMP-1088, and the PCLX-001 scaffold [2]. Systematic profiling of NMT-IN-7 alongside these comparators in parallel biochemical and cellular assays would address a current gap in the literature and inform payload selection decisions for ADC programs.

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